

Kinome Selectivity Profile of DYRKs-IN-1: A Comparative Guide

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Compound of Interest

Compound Name: DYRKs-IN-1

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinome selectivity profile of **DYRKs-IN-1**, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies and to provide context for its potential therapeutic applications.

Executive Summary

DYRKs-IN-1 is a selective inhibitor of DYRK1A, a serine/threonine kinase implicated in various cellular processes and diseases, including neurodegenerative disorders and cancer.^{[1][2]} This guide summarizes the kinome-wide selectivity of **DYRKs-IN-1**, presenting quantitative data from binding assays and comparing its profile to the broader landscape of DYRK inhibitors. Detailed experimental protocols and diagrams of relevant signaling pathways are also provided to offer a comprehensive resource for researchers.

Kinome Selectivity Profile of DYRKs-IN-1

The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to confounding experimental results and adverse effects in clinical settings. The kinome selectivity of **DYRKs-IN-1** has been characterized using a competitive binding assay, which measures the dissociation constant (K_d) of the inhibitor for a large panel of kinases. A lower K_d value indicates a higher binding affinity.

The data presented in Table 1 demonstrates that **DYRKs-IN-1** exhibits high affinity for DYRK1A with an IC50 of 220 nM.^[1] The compound shows significant selectivity for DYRK1A and DYRK1B over other kinases, including those from the closely related CLK family, which are common off-targets for many DYRK1A inhibitors.^[3]

Table 1: Kinome Selectivity of **DYRKs-IN-1** (Compound 11)^[1]

Kinase Target	Dissociation Constant (Kd) in nM
DYRK1A	75
DYRK1B	160
DYRK2	10,000
CLK1	1,100
CLK2	4,700
CLK3	10,000
GSK3β	10,000
CDK2	10,000
JAK3	1,800
STK39	10,000
WNK2	10,000

Data from a competitive binding assay (DiscoverX).^[1]

Experimental Protocols

Kinome-wide Selectivity Profiling (Competitive Binding Assay)

The kinome selectivity of **DYRKs-IN-1** was determined using the KINOMEScan™ platform (DiscoverX), a competition-based binding assay.

Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured by the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of captured kinase in the presence of the test compound indicates binding of the compound to the kinase.

Methodology:

- A panel of human kinases is expressed as fusions with a proprietary DNA tag.
- The test compound (**DYRKs-IN-1**) is incubated with the kinase-DNA tag fusion protein and an immobilized, active-site directed ligand.
- The mixture is allowed to reach equilibrium.
- Unbound components are washed away.
- The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
- The results are reported as the dissociation constant (K_d), which is calculated from the dose-response curve of the test compound.

In Vitro Kinase Inhibition Assay (Radiometric)

The inhibitory activity of **DYRKs-IN-1** on DYRK1A phosphorylation was confirmed using a radiometric kinase assay (33PanQinase Activity Assay, Proqinase GMBH).^[1]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from $[\gamma\text{-}^{33}\text{P}]\text{ATP}$) to a specific substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

Methodology:

- Recombinant human DYRK1A enzyme is incubated with the test compound (**DYRKs-IN-1**) at various concentrations.
- A specific peptide substrate and $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ are added to initiate the kinase reaction.

- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the phosphorylated substrate is separated from the free [γ -³³P]ATP, typically by binding the substrate to a filter membrane.
- The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
- The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

To confirm that **DYRKs-IN-1** can bind to DYRK1A within a cellular context, a NanoBRET™ Target Engagement Assay (Promega) was utilized.^[1]

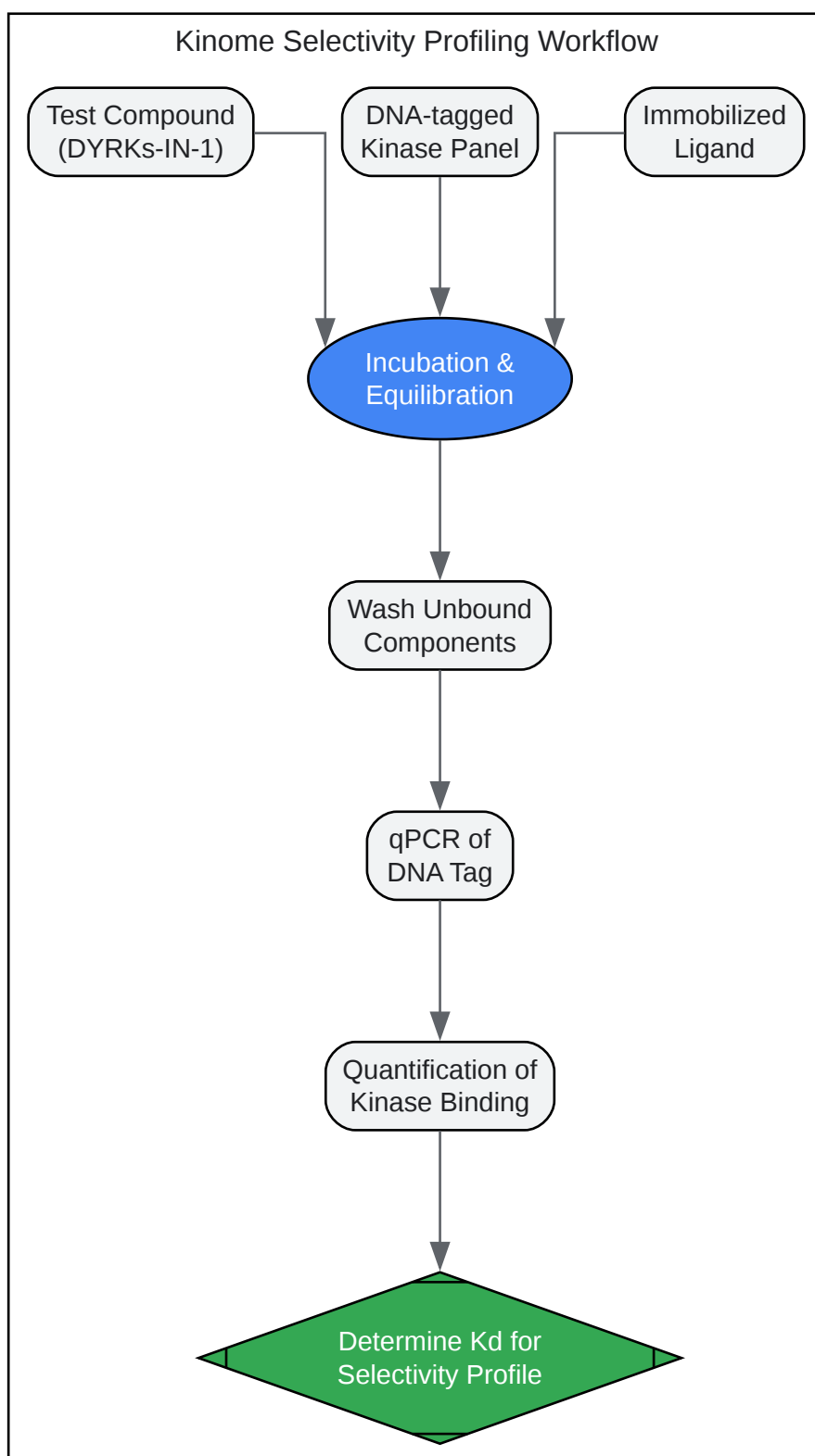
Principle: This assay measures the binding of a test compound to a target protein in living cells. It is based on Bioluminescence Resonance Energy Transfer (BRET), where energy is transferred from a NanoLuc® luciferase-tagged target protein to a fluorescent energy transfer probe (tracer) that binds to the same target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

Methodology:

- HEK293 cells are transfected with a vector expressing the DYRK1A protein fused to NanoLuc® luciferase.
- The transfected cells are incubated with a cell-permeable fluorescent tracer that binds to the ATP-binding site of DYRK1A.
- The test compound (**DYRKs-IN-1**) is added at various concentrations.
- The NanoLuc® substrate is added, and both the donor (luciferase) and acceptor (tracer) emissions are measured.
- The BRET ratio is calculated, and the IC₅₀ value is determined from the dose-response curve.

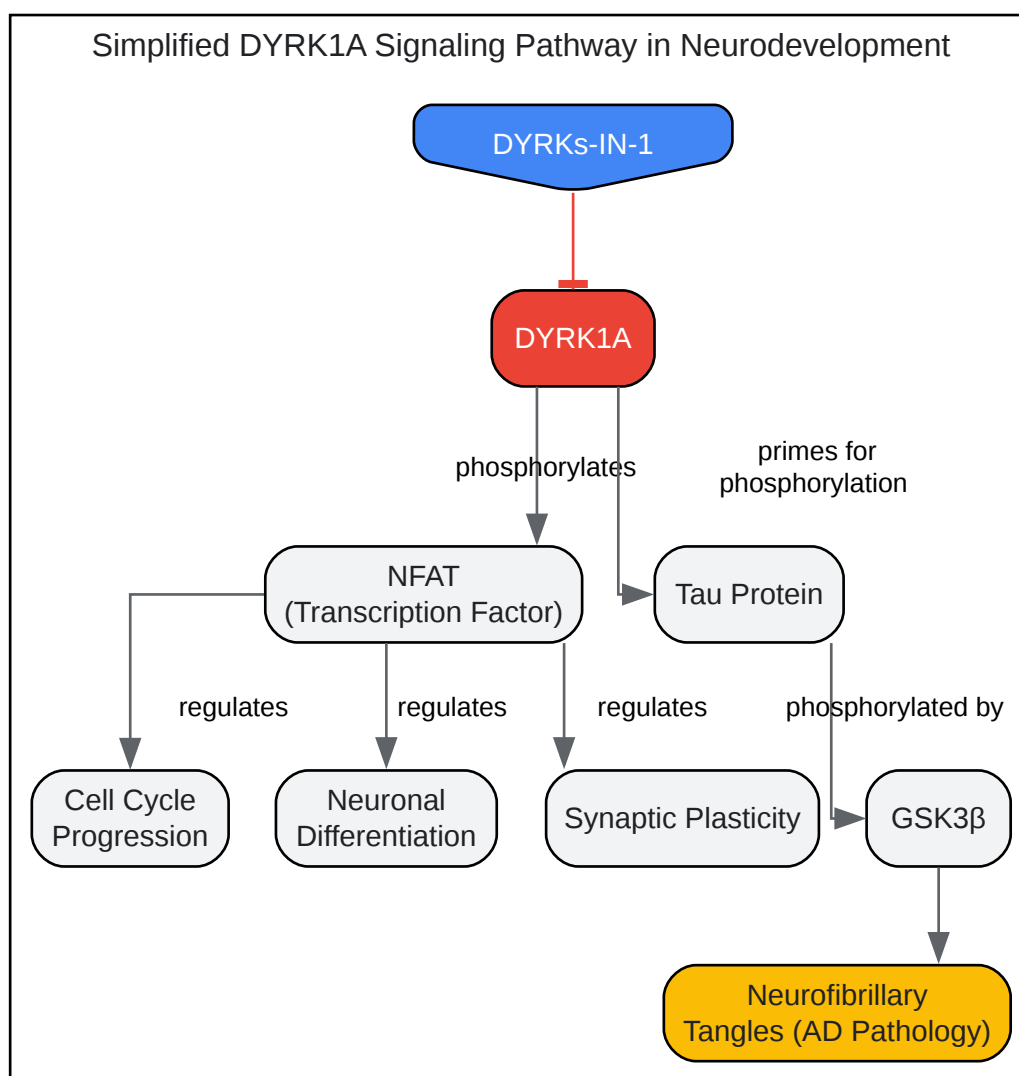
Signaling Pathways and Experimental Workflows

To visualize the context in which **DYRKs-IN-1** acts and the methods used to characterize it, the following diagrams are provided.



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Caption: Workflow for Determining Kinome Selectivity using a Competitive Binding Assay.



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Caption: A Simplified Overview of DYRK1A's Role in Neuronal Signaling and Alzheimer's Disease Pathology.

Conclusion

DYRKs-IN-1 is a highly selective inhibitor of DYRK1A, demonstrating minimal off-target activity against a broad panel of kinases. Its well-characterized selectivity profile, supported by robust experimental data, makes it a valuable tool for investigating the biological functions of DYRK1A in various physiological and pathological contexts. The detailed protocols provided in this guide offer a foundation for researchers to replicate and expand upon these findings. Further

investigation into the cellular and in vivo effects of **DYRKs-IN-1** is warranted to fully elucidate its therapeutic potential.

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